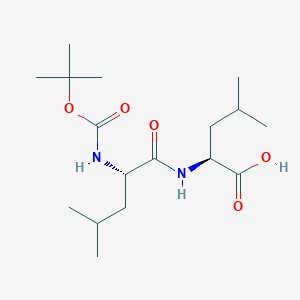

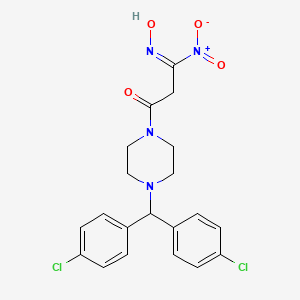

![molecular formula C7H8N4O2S2 B3025976 5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)

5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol

概要

説明

CAY10761は、阻害特性で知られる化学化合物です。 これは、さまざまな生物学的プロセスに関与する酵素であるエクトヌクレオチドピロホスファターゼ/ホスホジエステラーゼ1の阻害剤です 。 この化合物も、マッシュルームチロシナーゼおよびジャックビーン、プロテウスミラビリス、バチルス・パステウリイからのウレアーゼを阻害します 。

作用機序

CAY10761は、エクトヌクレオチドピロホスファターゼ/ホスホジエステラーゼ1を阻害することでその効果を発揮します。この酵素は、ヌクレオチドの加水分解に関与しており、その阻害はさまざまな生物学的プロセスに影響を与える可能性があります。 この化合物も、マッシュルームチロシナーゼとウレアーゼを阻害し、メラニン合成と尿素代謝に影響を与えます 。

生化学分析

Biochemical Properties

5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms . The interactions are primarily regulated by hydrogen bonding and van der Waals forces . Additionally, this compound exhibits antimicrobial activities, making it a potential candidate for therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated antiviral and cytostatic activities against several viral strains and cancer cell lines . The compound influences cell function by inhibiting the proliferation of murine leukemia cells, cervix carcinoma cells, and human T-lymphocyte cells . It also affects cell signaling pathways and gene expression, contributing to its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to blood plasma albumin, causing conformational changes in the protein structure . The compound also inhibits enzymes involved in inflammatory pathways, reducing the expression of pro-inflammatory mediators such as nitric oxide, vascular endothelial growth factor, interleukins, and tumor necrosis factor-α . These interactions contribute to its anti-inflammatory and analgesic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that it maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments . Its stability may vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without apparent toxicity . At higher doses, it may cause adverse effects on liver and kidney function . The threshold for these toxic effects needs to be carefully determined to ensure safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammatory responses . The compound enhances the expression of antioxidant enzymes such as superoxide dismutase and heme oxygenase, contributing to its protective effects against oxidative damage . These interactions highlight its potential as a therapeutic agent for diseases associated with oxidative stress and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms . Understanding these transport and distribution patterns is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications These localization patterns influence its interactions with biomolecules and its overall biological activity

準備方法

合成経路と反応条件

CAY10761の合成には、1,3,4-オキサジアゾール-2-チオン誘導体の形成が含まれます。 合成経路には、通常、適切なヒドラジドと二硫化炭素を塩基の存在下で反応させ、続いて環化を行うことが含まれます 。 反応条件は、しばしばジメチルホルムアミドまたはジメチルスルホキシドなどの溶媒と、室温から穏やかな加熱までの温度を伴います 。

工業的製造方法

CAY10761の工業的製造方法は、広く文書化されていません。 合成は、標準的な有機合成技術を使用してスケールアップできます。反応条件と精製プロセスを適切に制御して、高純度を実現します 。

化学反応の分析

反応の種類

CAY10761は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の生成につながります。

還元: 還元反応は、CAY10761を還元形に変換し、その化学的性質を変更します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールまたは他の還元形を生成する可能性があります 。

科学研究への応用

CAY10761には、いくつかの科学研究への応用があります。これには以下が含まれます。

化学: 酵素阻害と反応機構を研究するためのツールとして使用されます。

生物学: エクトヌクレオチドピロホスファターゼ/ホスホジエステラーゼ1を含む生物学的経路への影響について調査されています。

医学: 阻害特性により、潜在的な治療用途が検討されています。

科学的研究の応用

CAY10761 has several scientific research applications, including:

Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on biological pathways involving ectonucleotide pyrophosphatase/phosphodiesterase 1.

Medicine: Explored for potential therapeutic applications due to its inhibitory properties.

Industry: Utilized in the development of enzyme inhibitors and other chemical products.

類似化合物との比較

類似化合物

1,3,4-オキサジアゾール-2-チオン誘導体: これらの化合物は、類似のコア構造を共有し、比較可能な阻害特性を示します。

チアゾール誘導体: 構造と機能が類似しているこれらの化合物は、チロシナーゼやウレアーゼなどの酵素も阻害します.

独自性

CAY10761は、その特定の阻害プロファイルと、標的とする酵素の組み合わせにより、独自です。 エクトヌクレオチドピロホスファターゼ/ホスホジエステラーゼ1、マッシュルームチロシナーゼ、およびウレアーゼを阻害する能力は、それを科学研究における貴重なツールにします 。

特性

IUPAC Name |

5-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)propyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S2/c14-6-10-8-4(12-6)2-1-3-5-9-11-7(15)13-5/h1-3H2,(H,10,14)(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFRUIPQODDPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNC(=S)O1)CC2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

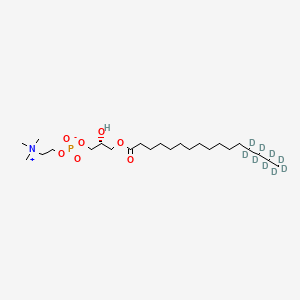

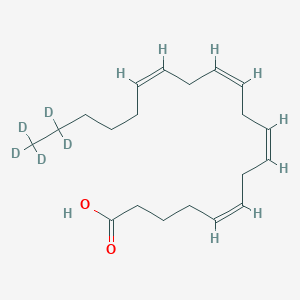

![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)

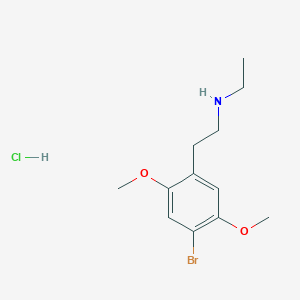

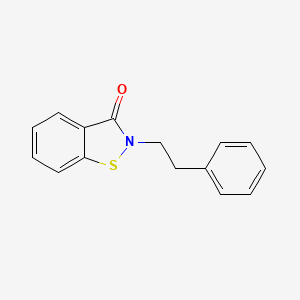

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)

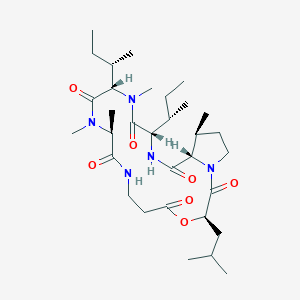

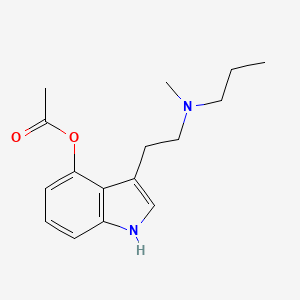

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)